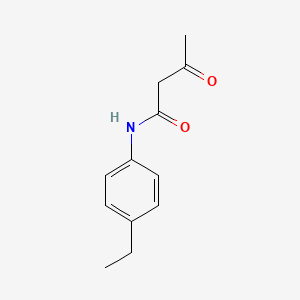

N-(4-ethylphenyl)-3-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-Ethylphenyl)maleimide”, also known as EPN, is an organic compound . It appears as a white crystalline solid, with a melting point of 142° C and a boiling point of 212° C . EPN serves as a valuable intermediate in the synthesis of numerous polymers and other organic compounds .

Molecular Structure Analysis

While the exact molecular structure of “N-(4-ethylphenyl)-3-oxobutanamide” is not available, a related compound, “N-(4-ethylphenyl)-4-phenoxybenzamide”, contains 45 bonds in total, including 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

“N-(4-Ethylphenyl)maleimide” is a white crystalline solid with a melting point of 142° C and a boiling point of 212° C . The exact physical and chemical properties of “N-(4-ethylphenyl)-3-oxobutanamide” are not available in the resources.Aplicaciones Científicas De Investigación

Nucleophilic Catalysis

In the field of organic chemistry, N-(4-ethylphenyl)-3-oxobutanamide serves as a nucleophilic catalyst. It facilitates the synthesis of various organic compounds, playing a vital role in the development of new materials and chemical reactions .

Polymer Synthesis

This compound is also significant in the polymer industry. It acts as an intermediate in the synthesis of polymers that are thermally stable and soluble in nonpolar solvents. This application is crucial for creating materials with specific properties for industrial use .

Biochemical Research

N-(4-ethylphenyl)-3-oxobutanamide: is employed as a reagent in biochemical research. It is used in studies that involve the manipulation of molecular structures and the investigation of biochemical pathways .

Photodynamic Therapy

A derivative of N-(4-ethylphenyl)-3-oxobutanamide , known as 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP) , has been synthesized for use in photodynamic therapy. This novel treatment aims to mitigate the impact of microbial resistance, showcasing the compound’s potential in medical applications .

Safety and Hazards

Direcciones Futuras

Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of related compounds from the gut into the body, increase the efflux from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts .

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-10-4-6-11(7-5-10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUAIVVYFQPYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393648 |

Source

|

| Record name | N-(4-ethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32357-75-8 |

Source

|

| Record name | N-(4-ethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)